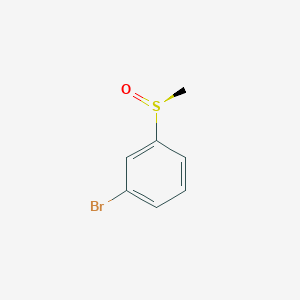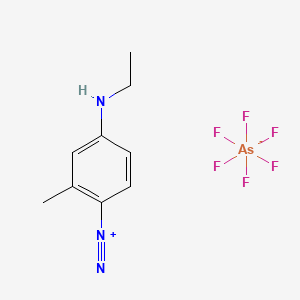
Benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) is a diazonium salt, a class of organic compounds characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions .
Métodos De Preparación
The synthesis of benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) typically involves the diazotization of an aromatic amine. The process begins with the reaction of 4-(ethylamino)-2-methylaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures. The resulting diazonium salt is then treated with hexafluoroarsenic acid to form the desired product .
Análisis De Reacciones Químicas
Benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) undergoes several types of chemical reactions:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl amine.
Aplicaciones Científicas De Investigación
Benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) has several applications in scientific research:
Synthetic Dyes: It is used in the synthesis of azo dyes, which are widely employed in the textile industry for coloring fabrics.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various aromatic compounds through substitution and coupling reactions.
Biological Studies: Diazonium salts are used in biological research to modify biomolecules and study their interactions.
Mecanismo De Acción
The mechanism of action of benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution and coupling, to form new compounds. The diazonium group acts as a good leaving group, facilitating these transformations .
Comparación Con Compuestos Similares
Similar compounds to benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) include other diazonium salts, such as benzenediazonium chloride and benzenediazonium tetrafluoroborate. These compounds share similar reactivity patterns but differ in their counterions, which can influence their solubility and stability . The hexafluoroarsenate(1-) counterion in benzenediazonium, 4-(ethylamino)-2-methyl-, hexafluoroarsenate(1-) provides unique properties, such as enhanced stability and reactivity in certain reactions .
Propiedades
Número CAS |
63217-32-3 |
|---|---|
Fórmula molecular |
C9H12AsF6N3 |
Peso molecular |
351.12 g/mol |
Nombre IUPAC |
4-(ethylamino)-2-methylbenzenediazonium;hexafluoroarsenic(1-) |
InChI |
InChI=1S/C9H12N3.AsF6/c1-3-11-8-4-5-9(12-10)7(2)6-8;2-1(3,4,5,6)7/h4-6,11H,3H2,1-2H3;/q+1;-1 |
Clave InChI |
QWLTXZPSHLRSTG-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC(=C(C=C1)[N+]#N)C.F[As-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)
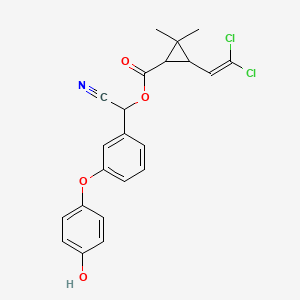
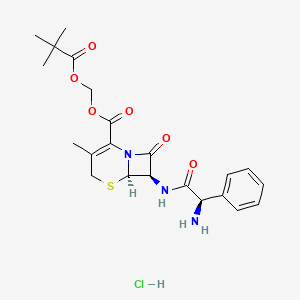
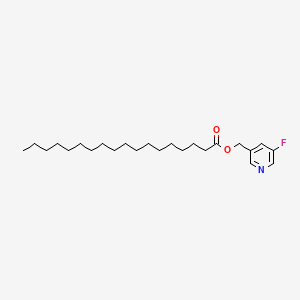

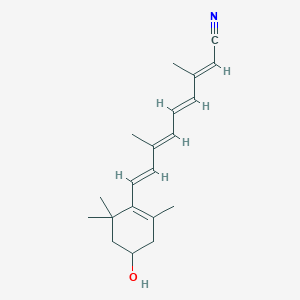
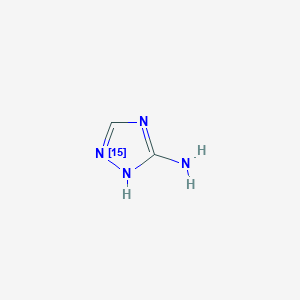
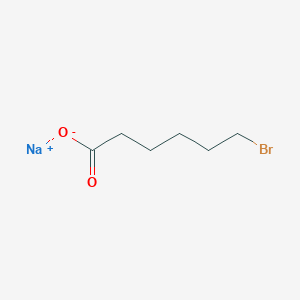

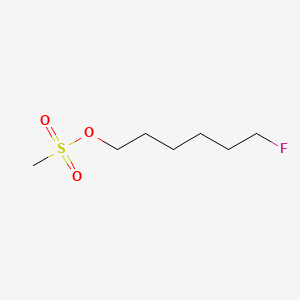


![[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)
